molecular formula C7H7Cl2NO B13126258 2,6-Dichloro-3-methoxy-5-methylpyridine

2,6-Dichloro-3-methoxy-5-methylpyridine

Cat. No.: B13126258
M. Wt: 192.04 g/mol
InChI Key: MLXFQSSWXOQTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-methoxy-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 5 position. This compound is of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxy-5-methylpyridine typically involves the chlorination of 3-methoxy-5-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves a continuous flow process where 3-methoxy-5-methylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure control systems. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are used as oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atoms.

    Oxidation: Formation of 2,6-dichloro-3-formyl-5-methylpyridine.

    Reduction: Formation of 3-methoxy-5-methylpyridine.

Scientific Research Applications

2,6-Dichloro-3-methoxy-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy group, which affect the compound’s nucleophilicity and electrophilicity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-methylpyridine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    2,6-Dichloro-4-methoxy-5-methylpyridine: The position of the methoxy group affects its reactivity and the types of reactions it undergoes.

    2,6-Dichloro-3-methoxy-4-methylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

2,6-Dichloro-3-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2,6-dichloro-3-methoxy-5-methylpyridine

InChI

InChI=1S/C7H7Cl2NO/c1-4-3-5(11-2)7(9)10-6(4)8/h3H,1-2H3

InChI Key

MLXFQSSWXOQTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.